6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with chlorine atoms at the 6 and 8 positions. The presence of these chlorine atoms significantly influences the compound’s chemical properties and reactivity.
Scientific Research Applications
6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[1,5-a]pyrimidine derivatives, have been reported to act on targets like cdk2 .
Mode of Action
It’s known that the synthesis of similar compounds involves a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Related compounds have been reported to suppress the erk signaling pathway .
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines .
Action Environment
The synthesis of similar compounds has been reported to be influenced by conditions such as microwave irradiation .
Future Directions
The future directions for “6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine” and similar compounds could include further exploration of their potential applications in medicinal chemistry, particularly as anticancer agents . Additionally, more research could be done to better understand their physical and chemical properties, as well as their safety and hazards.
Biochemical Analysis
Biochemical Properties
6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to act as an inhibitor for several key enzymes, including Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) . By inhibiting these enzymes, this compound can modulate various signaling pathways, leading to changes in cellular functions. Additionally, this compound has been found to interact with proteins involved in cardiovascular disorders and type 2 diabetes .
Cellular Effects
The effects of this compound on cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting JAK1 and JAK2, this compound can alter the signaling pathways that regulate cell proliferation and apoptosis . This modulation can lead to changes in gene expression, affecting the production of proteins involved in cell growth and survival. Furthermore, this compound has been shown to impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the active sites of JAK1 and JAK2, preventing their phosphorylation and subsequent activation . This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit enzyme activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites of this compound can further interact with other metabolic pathways, influencing the levels of various metabolites and affecting metabolic flux . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and can bind to plasma proteins, affecting its distribution and accumulation in different tissues . The localization of this compound within cells can influence its activity and function, making it important to study its transport and distribution properties.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The targeting of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its intended site of action, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of 2-chloro-3,5-dinitropyridine with various reagents. One common method includes the use of 5-(hetaryl)tetrazoles, which react with 2-chloro-3,5-dinitropyridine under specific conditions to yield the desired triazolopyridine derivative . The reaction conditions often involve moderate temperatures and the absence of strong bases to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and cyclization reactions. The presence of chlorine atoms makes it highly reactive towards nucleophiles, leading to the formation of substituted derivatives .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Comparison with Similar Compounds
6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine: This compound is similar in structure but contains nitro groups instead of chlorine atoms.
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring and show varied biological activities, including antiviral and anticancer properties.
Uniqueness: 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of chlorine atoms, which enhance its reactivity and potential for substitution reactions. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with diverse applications .
Properties
IUPAC Name |
6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWWPYGQGCRZDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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